molecular formula C24H30N6O2 B11241535 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}acetamide

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}acetamide

Cat. No.: B11241535
M. Wt: 434.5 g/mol
InChI Key: SBPHTSJKMYZFFG-UHFFFAOYSA-N
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Description

2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-{[1-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)CYCLOHEXYL]METHYL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of hexahydrocinnoline and triazolopyridine, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-{[1-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)CYCLOHEXYL]METHYL}ACETAMIDE involves several steps:

    Synthetic Routes: The compound can be synthesized through a series of organic reactions, including cyclization, condensation, and substitution reactions. The starting materials typically include hexahydrocinnoline derivatives and triazolopyridine intermediates.

    Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

    Industrial Production Methods: For large-scale production, the synthesis may involve continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency.

Chemical Reactions Analysis

2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-{[1-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)CYCLOHEXYL]METHYL}ACETAMIDE undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others, altering its chemical properties.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified versions of the original compound with different functional groups.

Scientific Research Applications

2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-{[1-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)CYCLOHEXYL]METHYL}ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: The compound may be used in the development of new materials and chemical processes, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-{[1-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)CYCLOHEXYL]METHYL}ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways, affecting cellular processes such as proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-{[1-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)CYCLOHEXYL]METHYL}ACETAMIDE can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as pyridine-N-oxide and other triazolopyridine derivatives share structural similarities but differ in their specific functional groups and reactivity.

    Uniqueness: The combination of hexahydrocinnoline and triazolopyridine elements in this compound provides unique chemical and biological properties, making it a valuable subject for research.

This detailed article provides a comprehensive overview of 2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-{[1-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)CYCLOHEXYL]METHYL}ACETAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H30N6O2

Molecular Weight

434.5 g/mol

IUPAC Name

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-[[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl]acetamide

InChI

InChI=1S/C24H30N6O2/c31-22(16-30-23(32)14-18-8-2-3-9-19(18)28-30)25-17-24(11-5-1-6-12-24)15-21-27-26-20-10-4-7-13-29(20)21/h4,7,10,13-14H,1-3,5-6,8-9,11-12,15-17H2,(H,25,31)

InChI Key

SBPHTSJKMYZFFG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC2=NN=C3N2C=CC=C3)CNC(=O)CN4C(=O)C=C5CCCCC5=N4

Origin of Product

United States

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